1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide 1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide
Brand Name: Vulcanchem
CAS No.: 876316-90-4
VCID: VC2839029
InChI: InChI=1S/C9H9N3OS/c1-12-7(9(10)13)5-6(11-12)8-3-2-4-14-8/h2-5H,1H3,(H2,10,13)
SMILES: CN1C(=CC(=N1)C2=CC=CS2)C(=O)N
Molecular Formula: C9H9N3OS
Molecular Weight: 207.25 g/mol

1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide

CAS No.: 876316-90-4

Cat. No.: VC2839029

Molecular Formula: C9H9N3OS

Molecular Weight: 207.25 g/mol

* For research use only. Not for human or veterinary use.

1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide - 876316-90-4

Specification

CAS No. 876316-90-4
Molecular Formula C9H9N3OS
Molecular Weight 207.25 g/mol
IUPAC Name 2-methyl-5-thiophen-2-ylpyrazole-3-carboxamide
Standard InChI InChI=1S/C9H9N3OS/c1-12-7(9(10)13)5-6(11-12)8-3-2-4-14-8/h2-5H,1H3,(H2,10,13)
Standard InChI Key ZGEQNICUPRDSGG-UHFFFAOYSA-N
SMILES CN1C(=CC(=N1)C2=CC=CS2)C(=O)N
Canonical SMILES CN1C(=CC(=N1)C2=CC=CS2)C(=O)N

Introduction

Chemical Structure and Properties

Molecular Structure and Identification

1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide consists of a pyrazole ring substituted with three key functional groups: a methyl group at position 1, a thiophene ring at position 3, and a carboxamide group at position 5. The compound incorporates both nitrogen and sulfur heteroatoms, contributing to its unique electronic properties and potential for biological interactions. The core structure serves as a foundation for numerous derivatives with enhanced or modified properties.

Physical and Chemical Properties

The physical and chemical properties of 1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide can be understood through examination of its structural features and comparison with similar compounds. The table below summarizes key properties of this compound:

PropertyValue/Description
Molecular FormulaC9H9N3OS
Molecular WeightApproximately 207.25 g/mol
Physical StateSolid at room temperature
Hydrogen Bond Acceptors3 (pyrazole nitrogens and carboxamide oxygen)
Hydrogen Bond Donors1 (NH2 group of carboxamide)
LogP (estimated)Moderate lipophilicity
SolubilityLikely soluble in organic solvents such as DMSO, DMF, and alcohols; limited water solubility

The compound's thiophene ring contributes to its aromaticity and potential π-π interactions with biological targets, while the carboxamide group enables hydrogen bonding, which is crucial for molecular recognition processes in biological systems.

Derivatives and Structural Analogs

Common Structural Modifications

Several derivatives of 1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide have been reported, with modifications primarily at the carboxamide nitrogen. These structural analogs provide insights into structure-activity relationships and potential applications of the core scaffold. Some notable derivatives include:

  • N-[2-(3,4-dimethoxyphenyl)ethyl]-1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide: This derivative features a 3,4-dimethoxyphenylethyl substituent on the carboxamide nitrogen, with a molecular weight of 371.46 g/mol and molecular formula C19H21N3O3S .

  • N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide: Incorporating a cyclohexyl-thiadiazole group, this compound has a molecular weight of 373.5 g/mol and formula C17H19N5OS2.

  • N-(4,6-dimethyl-2-phenoxypyrimidin-5-yl)-1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide: This derivative contains a dimethyl-phenoxypyrimidinyl substituent, with a molecular weight of 405.5 g/mol .

  • N-(2-methoxyethyl)-1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide: A simpler derivative with a methoxyethyl group attached to the carboxamide nitrogen, having a molecular weight of 265.33 g/mol and formula C12H15N3O2S.

Structure-Activity Relationships

Synthesis Methods

General Synthetic Approaches

The synthesis of 1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide and related compounds typically involves several key strategies. Based on reported methods for similar compounds, the synthesis generally follows these approaches:

  • Cyclocondensation reactions: A common method involves the reaction of chalcones containing thiophene moieties with appropriate hydrazine derivatives, followed by functionalization to introduce the carboxamide group .

  • Direct functionalization: This approach involves the sequential introduction of the thiophene and carboxamide groups to a pre-formed pyrazole ring through coupling reactions and functional group interconversions.

Specific Synthetic Protocol

A representative synthesis pathway for pyrazoline carboxamides bearing thiophene moieties involves a one-pot procedure. As reported in the literature, the cyclocondensation reaction of chalcones and semicarbazine in the presence of potassium hydroxide in ethanol can yield pyrazoline carboxamides with thiophene substituents . This approach could be adapted for the synthesis of 1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide with appropriate modifications.

The reaction typically proceeds through the following steps:

  • Formation of a chalcone intermediate containing the thiophene moiety

  • Cyclocondensation with an appropriate hydrazine derivative

  • Functionalization to introduce the carboxamide group at position 5

  • Methylation of the pyrazole nitrogen at position 1

Biological Activities and Applications

Pharmacological Properties

Compounds containing the pyrazole-carboxamide scaffold with thiophene substitution have demonstrated diverse biological activities. While specific data for 1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide itself is limited, related derivatives have shown promising pharmacological properties. The presence of the thiophene ring enhances binding affinity to specific biological targets, while the carboxamide group contributes to hydrogen bonding interactions essential for biological recognition.

Antimicrobial Activity

One of the notable applications of pyrazoline carboxamides bearing thiophene moieties is their antimicrobial activity. Research indicates that these compounds can exhibit significant inhibitory effects against various bacterial and fungal pathogens. The thiophene-pyrazole scaffold appears to interact with microbial cellular targets, disrupting essential processes and leading to growth inhibition or cell death .

The antimicrobial properties of these compounds make them potential candidates for the development of new antimicrobial agents, particularly in the context of increasing antibiotic resistance. Structure-activity relationship studies have demonstrated that modifications to the carboxamide group can significantly influence antimicrobial potency and spectrum of activity .

Analytical Characterization

Spectroscopic Identification

The characterization of 1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide typically involves multiple complementary analytical techniques. Spectroscopic methods play a crucial role in structure elucidation and purity assessment:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR provide detailed information about the hydrogen and carbon environments in the molecule. The pyrazole proton, thiophene ring protons, methyl protons, and carboxamide NH2 protons would show characteristic chemical shifts and coupling patterns.

  • Infrared (IR) Spectroscopy: IR analysis reveals characteristic absorption bands for functional groups such as the carboxamide (typically around 1650-1700 cm-1 for C=O stretching and 3300-3500 cm-1 for N-H stretching) and the heterocyclic rings.

  • Mass Spectrometry: This technique confirms the molecular weight and provides fragmentation patterns characteristic of the compound's structure. The molecular ion peak would be expected at m/z ≈ 207, corresponding to the molecular formula C9H9N3OS .

Chromatographic Analysis

Chromatographic techniques are essential for purity assessment and separation:

  • High-Performance Liquid Chromatography (HPLC): Provides information about the compound's purity and can be used for quantitative analysis. Reverse-phase HPLC with UV detection is commonly employed for pyrazole derivatives.

  • Thin-Layer Chromatography (TLC): Offers a rapid method for monitoring reactions and assessing purity, with various solvent systems optimized for pyrazole-carboxamide compounds.

The combination of these analytical techniques provides comprehensive characterization of 1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide and its derivatives, ensuring structural confirmation and quality assessment.

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